diethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Description
Diethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C18H19ClN2O5S2 and its molecular weight is 442.93. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a thiophene ring, which is a common structural motif in many biologically active compounds . The presence of the thiophene ring and carboxamido group suggests that this compound might interact with various biological targets, but the specific targets would depend on the overall structure and properties of the compound.
Mode of Action
The mode of action would depend on the specific biological targets of the compound. Many compounds with a thiophene ring are known to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals interactions .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific biological targets. Thiophene derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial activities .
Properties
IUPAC Name |
diethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S2/c1-3-25-17(23)14-10-7-8-21(18(24)26-4-2)9-12(10)28-16(14)20-15(22)11-5-6-13(19)27-11/h5-6H,3-4,7-9H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHQKZXOQKOMJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.